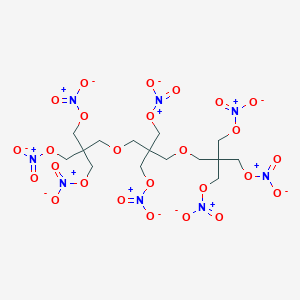
3,5-Dichloro-2,6-difluoro-4-methoxypyridine
Overview
Description
3,5-Dichloro-2,6-difluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H3Cl2F2NO . It has a molecular weight of 213.99 .
Synthesis Analysis
While specific synthesis methods for 3,5-Dichloro-2,6-difluoro-4-methoxypyridine were not found, it’s worth noting that compounds like these can often be synthesized using methods such as the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2,6-difluoro-4-methoxypyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom . The ring is substituted with two chlorine atoms, two fluorine atoms, and one methoxy group .Scientific Research Applications
Synthesis and Mechanism Studies
- Synthesis Process : The chemical compound 3,5-dichloro-2,6-difluoro-4-methoxypyridine has been studied for its synthesis processes and mechanisms. For example, a study focused on the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine through amine substitution and hydroxy substitution, achieving high yield and purity. This research explored the keto-enol tautomerism mechanism of pyridine-2-ol in alkaline solution (Mi Zhi-yuan, 2010).
Chemical Reactions and Synthesis of Derivatives
Reactions with Sodium Iodide : Another research highlighted the production of 3-chloro-2,5,6-trifluoro- and 3,5-dichloro-2,6-difluoro-4-iodopyridine, derived from respective parent compounds with sodium iodide. These compounds yield 4,4′-bipyridyls when heated with copper and their 4-H analogues when reduced with sodium iodide in DMF (R. Banks, R. Haszeldine, E. Phillips, 1977).
Nitration and Oxidation Processes : The synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine via substitution, oxidation, nitration, and ammoniation processes was reported, providing insights into the reaction activity of such compounds (C. Jun, 2007).
Material Science and Polymer Research
- X-ray Diffraction and Polymer Synthesis : In material science, the X-ray structure analysis of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, a related compound, revealed interesting molecular interactions. This compound has been utilized for synthesizing monomers for linear and network polymers, showcasing its potential application in material and polymer science (Andrew J. Peloquin et al., 2019).
Advanced Organic Synthesis and Functionalization
- Selective Functionalization Techniques : Research has been conducted on strategies for the selective functionalization ofdichloropyridines at various sites, including 3,5-dichloro-4-bromopyridine and similar compounds. This study demonstrates the versatility of these compounds in organic synthesis, where different functional groups can be selectively introduced at specific positions on the pyridine ring (E. Marzi, A. Bigi, M. Schlosser, 2001).
properties
IUPAC Name |
3,5-dichloro-2,6-difluoro-4-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWCDYPJPZHFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,6-difluoro-4-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B3393383.png)


![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3393404.png)








